molecular formula C₁₂H₁₄F₂N₂O B142637 (Z)-(2,4-Difluorophenyl)(piperidin-4-yl)methanone oxime CAS No. 691007-05-3

(Z)-(2,4-Difluorophenyl)(piperidin-4-yl)methanone oxime

Cat. No.: B142637
CAS No.: 691007-05-3
M. Wt: 240.25 g/mol
InChI Key: DAQWROFRHWHKFE-VBKFSLOCSA-N
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Description

(Z)-(2,4-Difluorophenyl)(piperidin-4-yl)methanone oxime is a chemical compound that features a piperidine ring, a difluorophenyl group, and an oxime functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-(2,4-Difluorophenyl)(piperidin-4-yl)methanone oxime typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.

    Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via electrophilic aromatic substitution reactions.

    Formation of the Methanone Oxime: The oxime functional group is formed by reacting the corresponding ketone with hydroxylamine under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions can target the oxime group, converting it to an amine.

    Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Products may include N-oxides or other oxidized derivatives.

    Reduction: The primary product is the corresponding amine.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

(Z)-(2,4-Difluorophenyl)(piperidin-4-yl)methanone oxime has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand its effects on biological systems, including its potential as an enzyme inhibitor or receptor ligand.

    Industrial Applications: The compound is explored for its use in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-(2,4-Dichlorophenyl)(piperidin-4-yl)methanone oxime
  • (Z)-(2,4-Dimethylphenyl)(piperidin-4-yl)methanone oxime
  • (Z)-(2,4-Difluorophenyl)(pyrrolidin-4-yl)methanone oxime

Uniqueness

(Z)-(2,4-Difluorophenyl)(piperidin-4-yl)methanone oxime is unique due to the presence of the difluorophenyl group, which imparts distinct electronic properties and influences its reactivity and interactions with biological targets. The piperidine ring also contributes to its structural rigidity and potential pharmacological activity.

Properties

IUPAC Name

(NZ)-N-[(2,4-difluorophenyl)-piperidin-4-ylmethylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F2N2O/c13-9-1-2-10(11(14)7-9)12(16-17)8-3-5-15-6-4-8/h1-2,7-8,15,17H,3-6H2/b16-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAQWROFRHWHKFE-VBKFSLOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=NO)C2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNCCC1/C(=N/O)/C2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30434652
Record name AG-G-68616
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30434652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

691007-05-3
Record name AG-G-68616
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30434652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Z)-(2,4-Difluorophenyl)piperidyn-4-yl)methanone oxime
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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